1-Isocyanato-2-(2-methoxyethoxy)ethane
Description
General Overview of Isocyanates in Advanced Chemical Synthesis
Isocyanates are a class of organic compounds characterized by the highly reactive functional group -N=C=O. This group's susceptibility to nucleophilic attack makes isocyanates valuable intermediates and building blocks in advanced chemical synthesis. nih.govmdpi.com Their primary role is in the production of polyurethanes through reaction with polyols. mdpi.com However, their utility extends to the synthesis of a wide array of other important chemical structures, including ureas (from amines), carbamates (from alcohols), and various heterocyclic compounds. wikipedia.orgnih.gov The versatility of isocyanates has led to their widespread use in the creation of high-performance materials such as foams, elastomers, coatings, and adhesives. mdpi.com Beyond polymer science, isocyanates are pivotal in several classic organic reactions, including the Curtius, Hofmann, and Lossen rearrangements, which provide synthetic routes to amines and their derivatives. nih.govnih.gov
Structural Context of 1-Isocyanato-2-(2-methoxyethoxy)ethane within the Isocyanate Family
This compound belongs to the aliphatic subclass of isocyanates. Unlike their aromatic counterparts, which contain the -NCO group attached to an aromatic ring, aliphatic isocyanates have the functional group bonded to a non-aromatic carbon atom. This structural difference significantly influences the reactivity; aromatic isocyanates are generally more reactive due to the electron-withdrawing nature of the aromatic ring. mdpi.comaidic.it
Furthermore, this compound is a monofunctional isocyanate, meaning it possesses a single -NCO group. This distinguishes it from diisocyanates or polyisocyanates, which are used for cross-linking and polymer chain extension. A key feature of this molecule is the presence of an ether linkage (-O-) within its alkyl chain. The ether group imparts specific properties, such as increased flexibility and hydrophilicity, to the molecules and any subsequent polymers derived from it. The electron-donating nature of the ether oxygen can also modulate the reactivity of the isocyanate group.
Research Significance and Potential Academic Contributions of Ether-Containing Isocyanates
The incorporation of ether functionalities into isocyanates is of considerable research interest, particularly in the fields of polymer and materials science. Ether linkages can enhance the biocompatibility of resulting polymers, a crucial attribute for medical applications. aidic.itresearchgate.net Aliphatic isocyanates are often preferred for creating biocompatible polyurethanes because their degradation products are generally less toxic than those derived from aromatic isocyanates. nih.gov
The flexibility conferred by the ether backbone can be exploited to produce soft and elastic polymers suitable for applications such as soft tissue engineering and flexible medical devices. nih.gov Furthermore, the hydrophilic nature of the ether groups can be used to modify the surface properties of materials, for instance, to improve wettability or to create surfaces that resist protein fouling. The study of monofunctional ether-containing isocyanates like this compound allows for fundamental investigations into how these structural motifs influence reaction kinetics, polymer architecture, and material properties.
Physicochemical Properties and Structural Analysis
While extensive experimental data for this compound is not widely available in the reviewed literature, its basic physicochemical properties can be compiled from chemical databases.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₃ | uni.lu |
| Molecular Weight | 145.16 g/mol | sigmaaldrich.comamericanelements.com |
| Appearance | Liquid | sigmaaldrich.comamericanelements.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| SMILES | COCCOCCN=C=O | uni.lu |
| InChI Key | YUXNGTNNESSITC-UHFFFAOYSA-N | uni.lu |
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound are not readily found in the surveyed scientific literature. However, the expected spectral features can be predicted based on its structure:
¹H NMR: The spectrum would be expected to show signals corresponding to the methoxy (B1213986) protons (-OCH₃), and the three sets of methylene (B1212753) protons (-CH₂-) in the ether chain. The chemical shifts would be influenced by their proximity to the electronegative oxygen and nitrogen atoms.
¹³C NMR: The carbon spectrum would display distinct signals for each of the unique carbon environments: the methyl carbon, the three methylene carbons, and the highly deshielded carbonyl carbon of the isocyanate group.
IR Spectroscopy: A very strong and characteristic absorption band for the asymmetric stretching vibration of the isocyanate (-N=C=O) group would be expected in the region of 2250-2280 cm⁻¹. researchgate.net Additionally, C-O-C stretching vibrations from the ether linkages would be present, typically in the 1150-1085 cm⁻¹ region.
Synthesis and Manufacturing Processes
While specific patented or published synthesis routes for this compound are not prevalent in the searched literature, its preparation can be envisaged through established methods for isocyanate synthesis.
Common Laboratory-Scale Synthesis Methods
Two of the most common laboratory methods for the synthesis of isocyanates from carboxylic acids or their derivatives are the Curtius and Hofmann rearrangements. These methods are generally suitable for producing a wide range of isocyanates with various functional groups.
Curtius Rearrangement: This method involves the thermal decomposition of an acyl azide (B81097), which in turn is typically prepared from a carboxylic acid derivative. wikipedia.orgnih.govorganic-chemistry.org For the synthesis of this compound, the precursor would be 2-(2-methoxyethoxy)acetic acid . This acid would first be converted to an activated derivative, such as an acyl chloride or mixed anhydride, and then reacted with an azide salt (e.g., sodium azide) to form 2-(2-methoxyethoxy)acetyl azide . Gentle heating of this acyl azide would induce the rearrangement, eliminating nitrogen gas and yielding the desired isocyanate. wikipedia.orgnih.gov
Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate. thermofisher.comwikipedia.orgpharmdguru.com To synthesize this compound using this route, the starting material would be 2-(2-methoxyethoxy)acetamide . Treatment of this amide with a solution of bromine or N-bromosuccinimide in an aqueous base would generate the isocyanate intermediate, which can be isolated if the reaction conditions are carefully controlled (e.g., by trapping with a non-aqueous nucleophile). thermofisher.comwikipedia.org
Alternative Synthesis Routes
Another established, albeit more hazardous, method is the phosgenation of the corresponding primary amine. wikipedia.org In this case, 2-(2-methoxyethoxy)ethanamine (B1677425) would be reacted with phosgene (B1210022) or a phosgene equivalent (like triphosgene) to produce the target isocyanate. This method is more common on an industrial scale but requires stringent safety precautions due to the high toxicity of phosgene.
Chemical Reactivity and Reaction Mechanisms
Reactivity of the Isocyanate Group
The carbon atom of the isocyanate group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This makes it highly susceptible to attack by nucleophiles. The general reaction mechanism involves the addition of a nucleophile (Nu-H) to the carbon-nitrogen double bond, with the hydrogen atom of the nucleophile adding to the nitrogen.
Key reactions of isocyanates include:
Reaction with Alcohols: Forms urethanes (carbamates).
Reaction with Amines: Forms ureas. This reaction is typically much faster than the reaction with alcohols.
Reaction with Water: Initially forms an unstable carbamic acid, which then decomposes to a primary amine and carbon dioxide.
Influence of the Ether Linkage on Reactivity
The presence of the ether linkage in this compound is expected to influence the reactivity of the isocyanate group. The oxygen atoms in the ether chain are electron-donating through induction. This can slightly decrease the electrophilicity of the isocyanate carbon compared to an unsubstituted alkyl isocyanate, potentially leading to a moderately slower reaction rate with nucleophiles. However, the aliphatic nature of the carbon backbone means it will still be less reactive than aromatic isocyanates, where resonance effects dominate. mdpi.comaidic.it
Applications in Material Science and Polymer Chemistry
Monomer in Polymer Synthesis
As a monofunctional isocyanate, this compound can be used as a chain-terminating agent or for the synthesis of well-defined block copolymers. In polyurethane synthesis, it can be reacted with diols or polyols to create polymers with pendant ether chains. These chains can enhance the flexibility and amorphous nature of the polymer, lowering its glass transition temperature.
Functionalized Surfaces and Specialized Polymers
This isocyanate can be used to functionalize surfaces that possess hydroxyl or amine groups. For example, it can be grafted onto the surface of materials like cellulose, silica, or other polymers to impart the hydrophilic and flexible characteristics of the methoxyethoxyethyl group. This surface modification can be used to improve biocompatibility, reduce non-specific protein adsorption, or alter the wetting properties of a material.
Role in Organic Synthesis and Medicinal Chemistry
Reagent and Building Block in Organic Synthesis
In organic synthesis, this compound can serve as a reagent to introduce the 2-(2-methoxyethoxy)ethylamino carbonyl group onto a molecule. This can be useful for creating derivatives of alcohols, phenols, or amines with altered solubility and physical properties.
Biocompatible Materials and Bioconjugation
The poly(ethylene glycol) (PEG)-like structure of the ether chain suggests potential applications in creating biocompatible materials. nih.gov Polymers derived from this isocyanate may exhibit reduced immunogenicity and improved biocompatibility, making them candidates for use in drug delivery systems, medical implants, and tissue engineering scaffolds. nih.govaidic.it Its monofunctional nature allows for precise control in attaching these biocompatible chains to other molecules, a process known as "PEGylation," which can improve the pharmacokinetic properties of therapeutic proteins and peptides.
Structure
3D Structure
Properties
IUPAC Name |
1-isocyanato-2-(2-methoxyethoxy)ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-9-4-5-10-3-2-7-6-8/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXNGTNNESSITC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCN=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
154932-88-4 | |
| Details | Compound: Poly(oxy-1,2-ethanediyl), α-(2-isocyanatoethyl)-ω-methoxy- | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-isocyanatoethyl)-ω-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154932-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID701194441 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-isocyanatoethyl)-ω-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701194441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154932-88-4, 90426-82-7 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-isocyanatoethyl)-ω-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701194441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isocyanato-2-(2-methoxyethoxy)ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Isocyanato 2 2 Methoxyethoxy Ethane
Phosgene-Based Synthetic Routes
The reaction of amines with phosgene (B1210022) has long been the cornerstone of industrial isocyanate production. This method, while efficient, involves the use of highly toxic phosgene gas, necessitating stringent safety protocols.
Traditional Industrial Processes and Chemical Modifications
The conventional synthesis of 1-Isocyanato-2-(2-methoxyethoxy)ethane via the phosgene route involves the direct reaction of its corresponding amine precursor, 2-(2-methoxyethoxy)ethanamine (B1677425), with phosgene. This process is typically carried out in an inert solvent, such as toluene (B28343) or chlorobenzene, to facilitate the reaction and control the temperature.
The fundamental reaction proceeds in two main steps:
Cold Phosgenation: The amine is introduced into a solution of excess phosgene at low temperatures (0-20 °C) to form the N-[2-(2-methoxyethoxy)ethyl]carbamoyl chloride and the amine hydrochloride salt.
Hot Phosgenation: The reaction mixture is then heated (100-150 °C) to decompose the carbamoyl (B1232498) chloride into the desired isocyanate and hydrogen chloride (HCl). The HCl is typically removed by sparging with an inert gas or by conducting the reaction under reduced pressure.
Chemical modifications to this process often focus on improving the handling of the reaction mixture and minimizing the formation of by-products such as ureas and allophanates. The use of tertiary amine bases as HCl scavengers can be employed, although this can complicate purification.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are manipulated include reaction temperature, phosgene-to-amine molar ratio, and the choice of solvent.
| Parameter | Condition | Rationale |
| Phosgene/Amine Ratio | 1.2:1 to 3:1 | An excess of phosgene is used to ensure complete conversion of the amine and to minimize the formation of urea (B33335) by-products. |
| Temperature | Initial cooling (0-20°C), followed by heating (100-150°C) | Low initial temperature controls the exothermic reaction and favors carbamoyl chloride formation. Subsequent heating promotes the decomposition to the isocyanate. |
| Solvent | Inert, high-boiling point solvents (e.g., toluene, xylene, chlorobenzene) | The solvent must be inert to phosgene and the isocyanate, and have a boiling point high enough to facilitate the thermal decomposition step. |
| Reaction Time | 2-8 hours | Sufficient time is required for both the initial reaction and the subsequent decomposition to go to completion. |
This table presents typical reaction conditions for the phosgenation of primary amines to form isocyanates, adapted for the synthesis of this compound based on general chemical principles.
Non-Phosgene Synthetic Strategies
Growing environmental and safety concerns associated with phosgene have driven the development of alternative, "phosgene-free" synthetic routes to isocyanates. researchgate.netgoogle.com These methods often rely on the decomposition of carbamate (B1207046) precursors or catalytic approaches.
Carbamate Thermal Decomposition Pathways
A prominent non-phosgene route is the thermal decomposition of carbamates. mdpi.com This two-step process involves first synthesizing a carbamate from the corresponding amine, which is then thermally cleaved to yield the isocyanate and an alcohol. For the synthesis of this compound, the precursor would be an alkyl or aryl N-[2-(2-methoxyethoxy)ethyl]carbamate.
The general scheme is as follows:
Carbamate Formation: 2-(2-methoxyethoxy)ethanamine is reacted with a carbonate (e.g., dimethyl carbonate, diphenyl carbonate) or a chloroformate in the presence of a catalyst to form the carbamate.
Thermal Decomposition: The isolated carbamate is heated, typically in the gas or liquid phase, to yield this compound and the corresponding alcohol. mdpi.com
The choice of the carbamate's O-substituent is critical, as it influences the ease of decomposition. Phenolic carbamates, for instance, tend to decompose at lower temperatures than their aliphatic counterparts.
Catalytic Approaches for Enhanced Efficiency and Reduced Environmental Impact
Catalysis plays a crucial role in improving the efficiency and sustainability of non-phosgene routes. researchgate.net In the context of the carbamate decomposition pathway, various catalysts have been investigated to lower the required decomposition temperature and improve selectivity.
For the thermal decomposition of N-[2-(2-methoxyethoxy)ethyl]carbamates, potential catalysts could include metal oxides, metal salts, and supported metal catalysts.
| Catalyst Type | Example | Potential Advantages |
| Metal Oxides | ZnO, Al₂O₃ | High thermal stability and can be easily separated from the reaction mixture. researchgate.net |
| Metal Salts | Zinc Acetate, Lead Compounds | Can exhibit high activity at lower temperatures. researchgate.net |
| Supported Catalysts | Metal on Carbon or Silica | High surface area can lead to enhanced catalytic activity and selectivity. |
This table provides examples of catalyst types that have been shown to be effective for the thermal decomposition of carbamates to isocyanates, and which could be applicable to the synthesis of this compound.
Green Chemistry Principles in Isocyanate Synthesis
The application of green chemistry principles to isocyanate synthesis aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govnih.gov The development of non-phosgene routes is a primary example of this.
Key green chemistry considerations for the synthesis of this compound include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The carbamate decomposition route can have a high atom economy if the alcohol by-product can be recycled.
Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as supercritical CO₂ or ionic liquids.
Catalysis: Employing catalysts to enable reactions to occur at lower temperatures and with higher selectivity, thus reducing energy consumption and by-product formation. researchgate.net
Renewable Feedstocks: While not yet widely implemented for this specific compound, future research may explore the synthesis of the 2-(2-methoxyethoxy)ethanamine precursor from bio-based sources.
By embracing these principles, the chemical industry can move towards more sustainable and environmentally responsible methods for the production of valuable compounds like this compound.
Exploration of Novel Precursors and Alternative Reaction Pathways
The synthesis of isocyanates, a critical functional group in the production of polyurethanes and other valuable materials, has traditionally been dominated by methods involving the highly toxic reagent phosgene. nwo.nlgoogle.com Consequently, a significant area of research is dedicated to the development of safer, phosgene-free synthetic routes. This section explores alternative reaction pathways and novel precursors for the synthesis of this compound, moving away from hazardous traditional methods.
The primary alternatives to phosgenation for isocyanate synthesis are rearrangement reactions, including the Curtius, Lossen, and Schmidt rearrangements. wikipedia.orgnumberanalytics.comwikipedia.org These reactions proceed through a common isocyanate intermediate, which can be generated from various starting materials, thereby offering a more versatile and less hazardous approach to isocyanate production. nih.govnumberanalytics.comtutorchase.com
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) to yield an isocyanate and nitrogen gas. wikipedia.org This method is known for its mild reaction conditions and tolerance of a wide variety of functional groups. nih.govrsc.org The acyl azide precursor can be prepared from a carboxylic acid. nih.gov For the synthesis of this compound, the corresponding precursor would be 3-(2-methoxyethoxy)propanoyl azide.
The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivatives into an isocyanate. numberanalytics.comnumberanalytics.com This reaction can be initiated by heat or under basic conditions and provides another phosgene-free pathway to isocyanates. unacademy.comwikipedia.org The required precursor for the target molecule would be N-hydroxy-3-(2-methoxyethoxy)propanamide or an activated derivative.
The Schmidt reaction offers another route, involving the reaction of a carboxylic acid with hydrazoic acid in the presence of a strong acid catalyst. tutorchase.comnumberanalytics.com This reaction proceeds via an acyl azide intermediate which then rearranges to the isocyanate. wikipedia.orgorganic-chemistry.orgvedantu.com
These rearrangement reactions represent significant alternative pathways for the synthesis of this compound, avoiding the use of phosgene and expanding the range of potential precursors.
Research Findings on Alternative Isocyanate Synthesis
The table below summarizes the key aspects of these alternative synthetic pathways to isocyanates.
| Reaction | Precursor | Key Reagents | Byproducts | Advantages |
| Curtius Rearrangement | Acyl Azide | Heat or UV light | N₂ | Mild conditions, high functional group tolerance. wikipedia.orgnih.gov |
| Lossen Rearrangement | Hydroxamic Acid (or derivative) | Base or Heat | Carboxylate | Avoids azide intermediates. numberanalytics.comunacademy.com |
| Schmidt Reaction | Carboxylic Acid | Hydrazoic Acid, Strong Acid | N₂, H₂O | Uses readily available carboxylic acids directly. wikipedia.orgtutorchase.com |
Further research into the direct synthesis of this compound via these methods would involve the optimization of reaction conditions for the specific precursors. For instance, in the Curtius rearrangement, the choice of solvent and temperature can significantly influence the yield and purity of the resulting isocyanate. wikipedia.org Similarly, for the Lossen rearrangement, the nature of the activating group on the hydroxamic acid is a critical parameter. numberanalytics.com The Schmidt reaction's efficiency can be tuned by the choice of the strong acid catalyst. organic-chemistry.org
The exploration of these pathways is crucial for developing more sustainable and safer industrial processes for the production of specialized isocyanates like this compound.
Fundamental Reactivity and Reaction Mechanisms of 1 Isocyanato 2 2 Methoxyethoxy Ethane
Nucleophilic Addition Reactions
The core reactivity of 1-Isocyanato-2-(2-methoxyethoxy)ethane is defined by the electrophilic nature of the central carbon atom in the isocyanate group. This carbon is highly susceptible to attack by nucleophiles. Nucleophilic addition reactions are the primary mode of transformation for isocyanates, proceeding via attack on the C=N double bond. poliuretanos.net Electron-donating groups can reduce the reactivity of the isocyanate, whereas electron-withdrawing groups enhance it. poliuretanos.net Consequently, aliphatic isocyanates like this compound are generally less reactive than their aromatic counterparts. poliuretanos.net
Reactions with Active Hydrogen Compounds
Compounds possessing an active hydrogen atom—typically a hydrogen attached to an electronegative atom like oxygen, nitrogen, or sulfur—readily react with the isocyanate group. doxuchem.com This class of reactions is fundamental to the utility of this compound in forming stable addition products.
The reaction between an isocyanate and an alcohol, known as alcoholysis, yields a urethane (B1682113) (or carbamate). kuleuven.be This is one of the most significant reactions of isocyanates, forming the basis of the polyurethane industry. kuleuven.be The reaction of this compound with an alcohol (R'-OH) results in the formation of a substituted urethane.
The mechanism of urethane formation is a subject of detailed study. It is generally accepted that the reaction proceeds through a nucleophilic addition mechanism where the alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate. kuleuven.be This is followed by the transfer of the alcohol's hydrogen to the nitrogen atom of the isocyanate. kuleuven.be Theoretical and experimental studies suggest that the reaction can be facilitated by the participation of additional alcohol molecules, which act as a bridge for proton transfer, effectively lowering the activation energy of the transition state. kuleuven.be This "multimolecular mechanism" involves a concerted process where the nucleophilic attack and proton transfer occur simultaneously through a cyclic transition state. kuleuven.be The reaction is typically first-order with respect to both the isocyanate and the alcohol, especially when they are at similar concentrations. kuleuven.be
Amines are generally more nucleophilic than alcohols and thus react more rapidly with isocyanates. The reaction of this compound with a primary or secondary amine (R'-NH₂) leads to the formation of a substituted urea (B33335). doxuchem.comcommonorganicchemistry.com This reaction, known as aminolysis, is typically very fast and often proceeds without the need for a catalyst. commonorganicchemistry.com
The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon. This is followed by a rapid proton transfer from the amine nitrogen to the isocyanate nitrogen, yielding the stable urea linkage. rsc.orgorganic-chemistry.org The reaction is highly efficient and is a common method for creating urea derivatives. commonorganicchemistry.comorganic-chemistry.org The formation of an isocyanate intermediate is a key step in some urea synthesis pathways, such as the Hofmann rearrangement of primary amides. organic-chemistry.org
Thiols (R'-SH) can also react with isocyanates, in a process termed thiolysis, to form thiourethanes (or thiocarbamates). upc.edu While mechanistically similar to the reactions with alcohols and amines, the reaction with thiols is generally slower than with corresponding alcohols. The reaction involves the nucleophilic attack of the sulfur atom on the isocyanate carbon, followed by proton transfer to the nitrogen. This thiol-isocyanate "click reaction" can be controlled and catalyzed by both basic and acidic catalysts to form poly(thiourethane) networks. upc.edu
The relative reactivity of active hydrogen compounds with isocyanates generally follows the order: primary aliphatic amines > primary aromatic amines > primary alcohols > secondary alcohols > water > phenols > tertiary alcohols ≈ thiols.
Kinetic and Thermodynamic Studies of Addition Reactions
Excess of either reactant can influence the reaction mechanism and kinetics. nih.gov For instance, in the presence of excess alcohol, the reaction rate can be enhanced due to the self-catalytic effect of alcohol clusters. kuleuven.benih.gov Conversely, an excess of isocyanate can lead to side reactions, such as the formation of allophanates. nih.govnih.gov Theoretical calculations have shown that the activation energy for urethane formation can be significantly lowered in the presence of excess reactants, which facilitate proton transfer through different mechanistic pathways. researchgate.netnih.gov
The table below summarizes representative activation energies for the reaction of phenyl isocyanate and 1-propanol (B7761284) under different conditions, which can serve as an analogue for the reactivity of this compound.
| Condition | Proposed Intermediate | Activation Energy (kJ/mol) |
| Stoichiometric | Direct reaction | Higher than excess conditions |
| Alcohol Excess | Hydrogen-bonded alcohol associate | Lower than stoichiometric |
| Isocyanate Excess | Allophanate intermediate | 62.6 (initial barrier) |
This data is based on studies of phenyl isocyanate and is intended to be representative. researchgate.netnih.govnih.gov
Thermodynamic data for isocyanate reactions are also important. The formation of urethanes and ureas are typically exothermic processes. The enthalpy of formation for the isocyanate radical ([NCO]) has been determined through active thermochemical tables, which is fundamental data for understanding the energetics of these reactions. anl.gov
Side Reactions and Competitive Pathways
While the primary reaction of this compound is nucleophilic addition, several side reactions can occur, particularly at elevated temperatures or in the presence of specific catalysts. kglmeridian.com These competitive pathways can affect product purity and the properties of resulting polymers.
One of the most common side reactions is the reaction of the isocyanate with the urethane or urea product itself. The N-H group in a urethane can react with another isocyanate molecule to form an allophanate . rsc.orgresearchgate.net Similarly, the N-H group in a urea can react with an isocyanate to form a biuret . researchgate.net These reactions typically require higher temperatures or specific catalysts and result in branching in polymer chains. kglmeridian.com
Another significant side reaction is the cyclotrimerization of the isocyanate, where three isocyanate molecules react to form a highly stable, six-membered isocyanurate ring. researchgate.net This reaction is often catalyzed by specific organometallic compounds, alkoxides, or carboxylates and can compete with the desired urethane or urea formation, especially when the concentration of the active hydrogen compound is low. rsc.orgresearchgate.net The kinetics of cyclotrimerization can be second order with respect to the isocyanate concentration. researchgate.net
Furthermore, the presence of water as an impurity can lead to a competitive reaction pathway. The isocyanate first reacts with water to form an unstable carbamic acid, which then decomposes to yield an amine and carbon dioxide. doxuchem.comresearchgate.net The newly formed amine is highly reactive and will quickly react with another isocyanate molecule to form a urea. researchgate.net This can be a source of urea linkages in a polyurethane system and is the basis for the production of polyurethane foams, where the released CO₂ acts as a blowing agent. doxuchem.com
The selection of appropriate catalysts and reaction conditions is crucial to minimize these side reactions and ensure the desired product is obtained with high selectivity. kglmeridian.com
Hydrolysis Mechanisms and Carbon Dioxide Evolution
The reaction of this compound with water is a critical process, particularly as an undesirable side reaction in polyurethane synthesis. The mechanism proceeds in two main steps:
Urethane (Carbamic Acid) Formation : The isocyanate group reacts with water, where the oxygen atom of the water molecule acts as a nucleophile, attacking the electrophilic carbon of the isocyanate. This addition reaction results in the formation of an unstable carbamic acid intermediate, 2-(2-methoxyethoxy)ethylcarbamic acid.
Decomposition : The carbamic acid is thermally unstable and rapidly decomposes, yielding 2-(2-methoxyethoxy)ethanamine (B1677425) and evolving carbon dioxide gas. researchgate.net
This reaction can be problematic in polymer applications as the formation of carbon dioxide can create unwanted foam, and the resulting amine can react with other isocyanate groups to form urea linkages, altering the final properties of the polymer. researchgate.net
Table 1: Key Stages of Hydrolysis
| Stage | Reactants | Intermediate/Product | Byproduct |
|---|---|---|---|
| 1. Nucleophilic Addition | This compound + Water | 2-(2-methoxyethoxy)ethylcarbamic acid (unstable) | - |
| 2. Decomposition | 2-(2-methoxyethoxy)ethylcarbamic acid | 2-(2-methoxyethoxy)ethanamine | Carbon Dioxide (CO₂) |
Allophanate Formation Pathways
Allophanates are formed from the reaction of an isocyanate with a urethane group. This is typically considered a side reaction in polyurethane synthesis and occurs when there is an excess of isocyanate and often at elevated temperatures (above 110-120°C). researchgate.net The mechanism involves the nucleophilic attack of the nitrogen atom in the urethane linkage on the carbon atom of a second isocyanate molecule. researchgate.net
The formation of allophanates can lead to cross-linking in polyurethane networks, increasing the stiffness and thermal stability of the material. researchgate.net However, this reaction is reversible, and thermal treatment can regenerate the original urethane and isocyanate groups. researchgate.net The reaction can be catalyzed by various compounds, with base catalysts promoting a stepwise anionic mechanism. rsc.org
Isocyanurate Cyclotrimerization Mechanisms
Under specific conditions, typically in the presence of a catalyst, three molecules of this compound can react to form a highly stable, six-membered ring structure known as an isocyanurate. nih.gov This cyclotrimerization reaction is highly exothermic and results in a significant increase in thermal stability and flame retardancy of the resulting material. researchgate.netrsc.org
The mechanism is often complex and catalyst-dependent. Anionic catalysts and tertiary amines are effective in promoting this reaction. rsc.orggoogle.com The process generally involves the sequential addition of isocyanate molecules to the catalyst, forming a growing chain that eventually cyclizes to release the isocyanurate product and regenerate the catalyst. acs.orgresearchgate.net The formation of isocyanurates creates strong, thermally stable cross-links in polymer networks. researchgate.net
Polymerization and Oligomerization Pathways
As a monofunctional isocyanate, this compound itself cannot form a polymer chain. However, it is a crucial building block in the synthesis of various polymers and oligomers. Its primary role is as a reactant with polyols (compounds with multiple hydroxyl groups) to form polyurethanes. mdpi.com In these reactions, the isocyanate group reacts with the hydroxyl groups of the polyol to form urethane linkages, building the polymer backbone.
Oligomerization can occur through controlled reactions with diols or triols, leading to the formation of short-chain polymers or prepolymers. These isocyanate-terminated oligomers can then be used in subsequent reactions for chain extension or cross-linking. Furthermore, direct polymerization of isocyanate-functional monomers has been explored using controlled radical polymerization techniques, though this often requires protecting the highly reactive isocyanate group. usm.edu
Influence of Molecular Structure on Reactivity
The chemical behavior of this compound is significantly influenced by its unique molecular structure, specifically the presence of the methoxyethoxy side chain.
Impact of the Ether Chain on Isocyanate Group Reactivity
The ether linkages (C-O-C) within the 2-(2-methoxyethoxy)ethyl substituent have a notable electronic effect on the reactivity of the isocyanate group. The oxygen atoms in the ether chain possess lone pairs of electrons, which can exert an electron-donating inductive effect. This effect can slightly increase the electron density on the adjacent carbons and, by extension, influence the electrophilicity of the isocyanate carbon.
Generally, electron-donating groups attached to an isocyanate's alkyl chain decrease its reactivity compared to aromatic isocyanates, where electron-withdrawing aromatic rings enhance the electrophilicity of the NCO group. mdpi.com However, the ether oxygen can also participate in hydrogen bonding with protic reactants like alcohols or water, which can affect reaction kinetics in complex ways, sometimes leading to rate acceleration. The cleavage of the ether bond itself is unlikely under typical polyurethane reaction conditions, as it requires strong acids and high temperatures. libretexts.orgwikipedia.org
Steric and Electronic Effects of the Methoxyethoxy Substituent
The reactivity of the isocyanate group in this compound is governed by a combination of steric and electronic factors originating from the methoxyethoxy substituent.
Electronic Effects: The primary electronic influence is the electron-donating nature of the aliphatic ether chain. Electron-donating groups tend to reduce the partial positive charge on the isocyanate carbon, thereby decreasing its reactivity towards nucleophiles compared to isocyanates with electron-withdrawing substituents. researchgate.net This makes aliphatic isocyanates like this compound generally less reactive than aromatic isocyanates. rsc.org
Steric Effects: The 2-(2-methoxyethoxy)ethyl group is a relatively flexible and bulky substituent. This bulk can create steric hindrance, physically impeding the approach of nucleophiles to the electrophilic carbon of the isocyanate group. researchgate.net Compared to a simple methyl or ethyl isocyanate, the larger methoxyethoxy chain presents a greater spatial obstacle, which can slow down the reaction rate. The degree of hindrance influences the activation energy of the reaction, with more hindered isocyanates generally reacting more slowly.
Table 2: Summary of Substituent Effects on Reactivity
| Factor | Influence of Methoxyethoxy Group | Effect on Isocyanate Reactivity |
|---|---|---|
| Electronic | Electron-donating due to ether linkages and alkyl chain. | Decreases electrophilicity of the NCO carbon, slowing the reaction rate. |
| Steric | Bulky and flexible chain. | Increases steric hindrance, impeding nucleophilic attack and slowing the reaction rate. |
Therefore, it is not possible to provide a detailed article on the fundamental reactivity and reaction mechanisms of this compound in the context of catalytic investigations as outlined in the user's request. The specific data and research findings for the subsections—Role of Organometallic Catalysts (e.g., Tin Compounds), Amine Catalysis Mechanisms and Their Influence, and Development of Novel Catalytic Systems for Specific Transformations—are not available in the public domain for this particular compound.
General principles of isocyanate catalysis by organometallic compounds and amines are well-established. gelest.comnih.gov Organotin compounds, for instance, are known to catalyze the reaction between isocyanates and alcohols, often through the formation of an intermediate complex. google.comresearchgate.net Similarly, amine catalysts play a crucial role in controlling reaction kinetics in polyurethane synthesis. gelest.com However, without specific studies on this compound, any discussion would be purely speculative and would not adhere to the strict requirement of focusing solely on the specified compound.
Further research or declassification of proprietary industrial data would be necessary to address the specific catalytic behavior of this compound.
Applications in Advanced Materials Science and Polymer Chemistry
As a Monomer in Polymer Synthesis
As a monofunctional isocyanate, 1-Isocyanato-2-(2-methoxyethoxy)ethane serves as a chain-terminating or side-chain-grafting agent in polymerization processes. acs.org The isocyanate group (-N=C=O) is highly reactive towards compounds with active hydrogen atoms, such as alcohols and amines. aidic.itl-i.co.uk This reactivity forms the basis of its incorporation into various polymer structures. aidic.it
The foundational reaction in polyurethane (PU) chemistry is the polyaddition reaction between a diisocyanate and a polyol (a compound with two or more hydroxyl groups). l-i.co.ukacs.org Similarly, polyureas are formed when isocyanates react with amines. When this compound is introduced into these formulations, it reacts with hydroxyl or amine groups to form stable urethane (B1682113) or urea (B33335) linkages, respectively. aidic.itl-i.co.uk Due to its single isocyanate group, it cannot extend the polymer chain. Instead, it acts as an end-capper, controlling the molecular weight, or is grafted onto a polymer backbone that contains reactive hydroxyl or amine side groups.
The presence of the 2-(2-methoxyethoxy)ethyl side chain introduces distinct characteristics to the resulting polymer. Polyurethanes synthesized from polyether polyols are known to exhibit enhanced flexibility and better hydrolytic stability compared to their polyester-based counterparts. tpufabrics.comdoxuchem.com The incorporation of this ether-rich side chain is therefore expected to impart similar properties, such as increased flexibility and resistance to hydrolysis. acs.org
Table 1: Expected Impact of this compound on Polymer Properties
| Property | Influence of this compound | Rationale |
| Flexibility | Increased | The flexible ether linkage in the side chain enhances segmental motion. acs.orgtpufabrics.com |
| Hydrolytic Stability | Increased | Polyether segments are generally more resistant to hydrolysis than polyester (B1180765) segments. doxuchem.comacs.org |
| Hydrophilicity | Increased | The oxygen atoms in the methoxyethoxy group can form hydrogen bonds, increasing affinity for water. |
| Molecular Weight | Controlled/Limited | As a monofunctional monomer, it terminates chain growth during polymerization. acs.org |
| Adhesion | Potentially Modified | The polar ether and urethane groups can enhance adhesion to various substrates. specialchem.com |
Thermoplastic polyurethanes (TPUs) are block copolymers composed of alternating hard and soft segments. covestro.com The hard segments, typically formed from a diisocyanate and a short-chain diol, provide structural integrity and strength, while the soft segments, usually polyether or polyester polyols, impart flexibility and elastomeric properties. acs.orgcovestro.com
The incorporation of this compound as a pendant group on the polymer backbone would primarily influence the soft segment domains. The flexible and polar nature of the methoxyethoxy side chain can disrupt the close packing of polymer chains, lowering the glass transition temperature and enhancing low-temperature flexibility. researchgate.net This modification can be used to fine-tune the mechanical properties of TPU elastomers, achieving a desired balance of hardness, elasticity, and performance in various environments. tpufabrics.com For instance, ether-based polyurethanes are often preferred for applications requiring high flexibility and rebound. tpufabrics.com
In the formulation of polyurethane coatings and adhesives, the chemistry of the isocyanate group is fundamental to achieving superior adhesion and durability. acs.orgspecialchem.com The high reactivity of the -NCO group allows it to form strong covalent bonds with a wide variety of substrates. specialchem.com When used in a coating formulation, this compound can modify the surface properties of the resulting film. The hydrophilic ether side chains can alter the wettability and surface energy of the coating.
For adhesives, the presence of polar ether linkages can enhance adhesion to polar substrates. Ether-based polyurethanes are noted for their flexibility and resistance to hydrolysis, making them suitable for sealants and adhesives used in construction and automotive applications where environmental exposure is a concern. tpufabrics.com The inclusion of this monomer allows for the customization of properties like hardness, chemical resistance, and flexibility to meet specific application demands. specialchem.com
Functional polymer networks are materials designed with specific chemical groups to achieve advanced properties like responsiveness to stimuli or tailored surface interactions. acs.org this compound is an ideal candidate for creating such functional materials through post-polymerization modification. acs.org In this strategy, a base polymer with reactive sites (e.g., hydroxyl groups) is first synthesized. Subsequently, the isocyanate group of the monomer reacts with these sites to graft the methoxyethoxy functionality onto the polymer network. acs.org
This approach allows for the precise introduction of the flexible, hydrophilic side chains, which can influence the network's swelling behavior, biocompatibility, and thermal properties. nih.gov For example, grafting poly(oxyethylene) side chains onto a polyurethane backbone has been shown to suppress protein adsorption and platelet adhesion, a critical property for biomedical materials. nih.gov Such functionalization can also be used to create amphiphilic networks, which have applications in drug delivery and surface modification.
Copolymerization is a key strategy for tailoring polymer properties. Because this compound is monofunctional, its role in copolymerization is to control molecular weight and introduce pendant functional groups. When included in a reaction with di-functional or multi-functional monomers (like diisocyanates and diols), it competes for reactive sites and terminates chain growth.
This chain-capping function is a powerful tool for controlling the architecture of the final polymer. By adjusting the concentration of this monofunctional monomer, formulators can precisely regulate the average chain length of linear polymers or the distance between cross-links in a network. The resulting architecture, featuring pendant methoxyethoxy side chains, can lead to materials with lower crystallinity, increased solubility in certain solvents, and modified thermal properties, such as a suppressed glass transition temperature. researchgate.net
Thermally reversible cross-linked polymers, or covalent adaptable networks (CANs), are materials that behave like durable thermosets at operating temperatures but can be reprocessed like thermoplastics upon heating. rsc.orgresearchgate.net This reversibility is often achieved by incorporating dynamic covalent bonds into the polymer structure. rsc.org In polyurethane chemistry, urethane bonds can be designed to dissociate back into their constituent isocyanate and alcohol groups at elevated temperatures and reform upon cooling. rsc.orggoogle.com
While this compound itself does not create cross-links, it can be incorporated into a polymer network that features thermally reversible linkages. For example, it could be used to modify a furan-containing polyol that is later cross-linked with a bismaleimide (B1667444) via a thermally reversible Diels-Alder reaction. researchgate.net In such a system, the methoxyethoxy side chains would modify the bulk properties of the network—such as its flexibility, thermal stability, and adhesion—without interfering with the reversible cross-linking mechanism. researchgate.net This allows for the development of advanced materials like re-workable adhesives and self-healing composites. rsc.orgresearchgate.net
Polyurethane and Polyurea Synthesis
Incorporation into Functional Polymer Architectures
The dual functionality of this compound enables its integration into diverse polymer systems, imparting specific, desirable characteristics. The isocyanate group serves as a highly efficient anchor for covalent attachment, while the methoxyethoxy tail influences the polymer's bulk and solution properties.
Role of the Ether Linkage in Polymer Flexibility and Solvation Properties
Detailed Research Findings:
The presence of oligo(ethylene oxide) side chains, such as the methoxyethoxy group, enhances polymer flexibility by increasing the free volume and lowering the glass transition temperature (Tg). nih.govlongdom.org Longer, more flexible side chains reduce the energy required for the polymer to deform by decreasing the density of the load-bearing C-C bonds along the main chain. nih.gov This principle is observed in various polymer systems where the introduction of ether-rich side chains leads to a reduction in the elastic modulus and an increase in ductility. nih.govlongdom.org For example, studies on low-bandgap conjugated polymers have shown that oligo(ethylene oxide) side chains impart superior mechanical deformability compared to linear alkyl side chains. nih.gov
The ether linkages also profoundly impact the solvation properties of the resulting polymers. The oxygen atoms in the ether groups can form hydrogen bonds with protic solvents like water, enhancing solubility. nih.gov Molecular dynamics simulations have shown that ethylene (B1197577) glycol ethers can have more favorable hydrophilic and hydrophobic interactions with certain polymer chains compared to water alone, leading to better solvation. nih.gov This enhanced solubility is critical for processing and for applications in aqueous environments. In polymers like poly(2-(2-methoxyethoxy)ethyl methacrylate) (PMEO2MA), the hydration of the ether and carbonyl groups is a key factor in their thermoresponsive behavior in water. acs.org
Table 1: Influence of Side Chain Characteristics on Polymer Properties
| Feature | Influence on Polymer Properties | Supporting Evidence |
|---|---|---|
| Ether Linkages | Increase chain flexibility, lower glass transition temperature (Tg), enhance deformability. | Reduces the energy needed for deformation and increases free volume. nih.govlongdom.org |
| Side Chain Length | Longer side chains decrease elastic modulus and increase ductility. | Lowers the density of load-bearing bonds along the polymer backbone. nih.govvaia.com |
| Solvation | Ether oxygens form hydrogen bonds with protic solvents, improving solubility. | Enhanced hydrophilic interactions lead to better solvation performance. nih.gov |
| Hydrophobicity | Flexible ether side chains can contribute to favorable hydrophobic interactions. | Molecular dynamics simulations show favorable interactions between ethylene glycol and phenolic chains. nih.gov |
Surface Modification and Graft Polymerization Utilizing the Isocyanate Functionality
The highly reactive isocyanate (–N=C=O) group of this compound is a powerful tool for surface modification and graft polymerization. radtech2020.com This functional group readily reacts with nucleophiles such as hydroxyl (–OH) and amine (–NH2) groups present on the surfaces of various substrates, forming stable urethane or urea linkages, respectively. rsc.orgresearchgate.net This "grafting to" approach allows for the covalent attachment of pre-formed polymers or the monomer itself onto a material's surface, thereby altering its properties. nih.gov
Detailed Research Findings:
This strategy is widely employed to enhance the biocompatibility, wettability, and functionality of materials. For instance, polyurethane surfaces have been activated with diisocyanates to graft poly(ethylene glycol) (PEG), significantly improving water compatibility. researchgate.net Similarly, isocyanate-functionalized graphene oxide has been synthesized to improve its dispersion in and reinforcement of polyurethane composites. researchgate.net The reaction of isocyanate-terminated monomers with hydroxyl groups on acrylic pressure-sensitive adhesives (PSAs) is a method to prepare UV-curable adhesives with controlled debonding properties. rsc.orgrsc.org
Graft polymerization can also be achieved through a "grafting from" approach, where an initiator is first immobilized on a surface, and then monomers are polymerized from these sites. However, the direct reaction of isocyanate-containing monomers like this compound offers a straightforward method for tethering ether-containing chains to a surface. This can be used to create hydrophilic and protein-repellent surfaces, a critical need in biomedical devices and biosensors. nih.gov The controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been used to synthesize well-defined polymers with pendant isocyanate groups, which can then be used for subsequent "click"-type functionalization reactions. rsc.org
Design of Specialty Materials
The incorporation of this compound into polymer structures enables the creation of specialty materials with tailored, dynamic properties.
Responsive Polymers (e.g., Temperature-Responsive Systems)
Polymers containing short oligo(ethylene glycol) side chains, such as the methoxyethoxy group, are well-known for their thermoresponsive behavior in aqueous solutions. tandfonline.comresearchgate.net These polymers typically exhibit a Lower Critical Solution Temperature (LCST), meaning they are soluble in water at lower temperatures but become insoluble and precipitate as the temperature is raised above the LCST. tandfonline.comresearchgate.net
Detailed Research Findings:
This behavior is driven by a shift in the balance of hydrogen bonding interactions between the polymer chains and water molecules. researchgate.net At low temperatures, hydrogen bonds between the ether oxygens and water keep the polymer dissolved. As the temperature increases, these bonds are disrupted, leading to dominant polymer-polymer interactions, causing the chains to collapse and aggregate. acs.orgresearchgate.net
Polymers based on 2-(2-methoxyethoxy)ethyl methacrylate (B99206) (MEO2MA), a structural analog, have been extensively studied. tandfonline.comresearchgate.netcapes.gov.brscientific.net The LCST of these polymers can be precisely tuned by copolymerizing MEO2MA with more hydrophilic comonomers like oligo(ethylene glycol) methyl ether methacrylate (OEGMA). tandfonline.comresearchgate.net Increasing the proportion of the more hydrophilic comonomer raises the LCST. By incorporating this compound into a polymer backbone or grafting it onto a surface, one can impart this temperature-responsive characteristic to the material, making it suitable for applications like smart hydrogels, drug delivery systems, and switchable surfaces. scientific.netresearchgate.net
Table 2: Tunability of LCST in MEO2MA-based Copolymers
| Copolymer System | Tuning Method | LCST Range | Reference |
|---|---|---|---|
| P(MEO2MA-co-OEGMA) | Varying MEO2MA/OEGMA monomer ratio | 28–65 °C | tandfonline.com |
| P(MEO2MA-co-DMAEMA) | Adjusting pH and ionic strength | VTT suppressed at low pH | capes.gov.br |
| P(MEO2MA-co-MAA) | Adjusting pH | LCST increases with pH | acs.org |
VTT: Volume Transition Temperature, a term often used for hydrogels instead of LCST.
Polymer Electrolytes and Ion-Conducting Materials (due to ether linkages)
Solid polymer electrolytes (SPEs) are a critical component for the development of safer, next-generation all-solid-state lithium-ion batteries. mdpi.comelectrochem.org Poly(ethylene oxide) (PEO) and its derivatives are the most widely studied class of materials for this application. The mechanism of ion conduction relies on the ability of the ether oxygen atoms in the polymer chains to coordinate with lithium cations (Li+), and the subsequent transport of these ions through the segmental motion of the amorphous polymer chains. mdpi.comrsc.org
Detailed Research Findings:
The incorporation of flexible, ether-rich side chains, such as those provided by this compound, is a proven strategy to enhance ionic conductivity. mdpi.comacs.org These side chains can increase the amorphous content of the polymer (by disrupting crystalline packing) and provide additional coordination sites for Li+ ions, both of which facilitate ion transport. acs.org Furthermore, the flexibility of the side chains contributes to the necessary segmental motion for ion mobility. rsc.org
Research on polymer electrolytes has demonstrated that creating cross-linked networks of poly(ethylene glycol) diacrylate (PEGDA) or similar materials results in mechanically stable gel electrolytes with high ionic conductivity. acs.orgresearchgate.net The ionic conductivity of PEO-based electrolytes can be significantly improved by designing copolymer architectures that lower the glass transition temperature and crystallinity. acs.org For example, composite polymer electrolytes containing PEG-grafted fillers have shown an order of magnitude increase in ionic conductivity compared to the pristine polymer matrix. The development of polymer-in-salt electrolytes, where the lithium salt is the major component, has also led to materials with high ionic conductivity and improved stability. researchgate.netresearchgate.net By using this compound to create polymers with a high density of flexible ether side chains, it is possible to design novel solid or gel electrolytes with enhanced performance for energy storage applications. bohrium.comrsc.orgnih.gov
Role in Organic Synthesis and Chemical Transformations
As a Versatile Chemical Building Block
The utility of 1-Isocyanato-2-(2-methoxyethoxy)ethane as a versatile chemical building block stems from the high reactivity of its isocyanate functional group (-N=C=O). Isocyanates are well-established precursors in organic synthesis, primarily known for their reactions with nucleophiles such as alcohols and amines to form carbamates (urethanes) and ureas, respectively. kuleuven.becommonorganicchemistry.combeilstein-journals.org The reaction with an alcohol yields a urethane (B1682113) linkage, while the reaction with an amine produces a urea (B33335) linkage. These reactions are typically efficient and proceed under mild conditions, making isocyanates valuable reagents for introducing these important functional groups into a molecule. commonorganicchemistry.com
The structure of this compound incorporates a short polyethylene (B3416737) glycol (PEG)-like moiety, which can impart increased water solubility and biocompatibility to the resulting molecules. This feature makes it a potentially attractive building block in the synthesis of functional materials and bioactive compounds where such properties are desirable. nih.gov While the general reactivity of isocyanates is well-documented, specific and detailed research findings on the extensive use of this compound as a foundational building block in a wide array of complex syntheses are not extensively reported in publicly available literature. However, its chemical nature suggests its suitability for such applications, analogous to other functionalized isocyanates.
Formation of Complex Molecules through Derivatization Reactions
Derivatization reactions involving this compound are primarily centered on the electrophilic nature of the isocyanate carbon atom. This allows for the facile formation of a variety of adducts, leading to more complex molecular structures. The addition of nucleophiles to the isocyanate group is the most common derivatization strategy.
Reaction with Alcohols to Form Urethanes: The reaction of this compound with an alcohol (R'-OH) results in the formation of a urethane. This reaction is fundamental to the production of polyurethanes when diols or polyols are used. kuleuven.beresearchgate.net
Reaction with Amines to Form Ureas: Similarly, its reaction with a primary or secondary amine (R'-NH2 or R'R''NH) yields a substituted urea. commonorganicchemistry.combeilstein-journals.org This reaction is a cornerstone in the synthesis of various pharmaceuticals and agrochemicals. beilstein-journals.org
The table below illustrates the expected products from the derivatization of this compound with simple nucleophiles.
| Nucleophile | Reagent Name | Product Class | General Product Structure |
| R'-OH | Alcohol | Urethane | COCCOCCN(H)C(=O)OR' |
| R'-NH₂ | Primary Amine | Urea | COCCOCCN(H)C(=O)NHR' |
| R'R''NH | Secondary Amine | Urea | COCCOCCN(H)C(=O)NR'R'' |
While these reactions are textbook examples of isocyanate chemistry, specific, published derivatization studies employing this compound to synthesize a broad range of complex, bioactive, or functional molecules are not widely available in the reviewed scientific literature. The principles, however, strongly support its potential for such applications.
Participation in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools in combinatorial chemistry and drug discovery for rapidly generating molecular diversity. wikipedia.orgwikipedia.org
The Ugi Reaction: The Ugi four-component reaction typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org This reaction produces a bis-amide structure. While the classical Ugi reaction uses an isocyanide, variations exist. Given the structural similarity and reactivity, isocyanates can, in principle, be involved in related multicomponent processes, although this is not the standard Ugi reaction.
The Passerini Reaction: The Passerini three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.org Similar to the Ugi reaction, the direct participation of an isocyanate like this compound in the classical Passerini reaction is not the conventional pathway.
Although isocyanates are not the typical "isocyanide" component in these named MCRs, their high reactivity allows them to be incorporated into one-pot multi-reactant syntheses that can be considered multicomponent in nature. For instance, an in-situ generated amine could react with this compound in the presence of other components. However, specific examples of this compound participating in well-defined Ugi or Passerini reactions, or other named MCRs, are not documented in the searched scientific literature. The potential for its use in novel MCRs remains an area for exploration.
Advanced Characterization and Analytical Methodologies in Research
Spectroscopic Techniques for Mechanistic Elucidation and Structural Analysis
Spectroscopy is indispensable for probing the molecular structure and functional groups of "1-Isocyanato-2-(2-methoxyethoxy)ethane." Techniques such as FTIR, NMR, and Mass Spectrometry provide detailed information at the molecular level, enabling researchers to monitor reactions and identify unknown species.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Reaction Monitoring
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups within a molecule. For "this compound," the most prominent feature in its FTIR spectrum is the strong, sharp absorption band characteristic of the isocyanate (-N=C=O) group. spectroscopyonline.comcdc.govazom.com This peak, resulting from the asymmetric stretching vibration of the -N=C=O bond, typically appears in a relatively clear region of the spectrum, between 2240 and 2280 cm⁻¹. spectroscopyonline.com Its high intensity is due to the large change in dipole moment associated with this vibration. spectroscopyonline.com
The presence of ether linkages (C-O-C) in the molecule will also give rise to characteristic stretching vibrations, typically in the 1000-1200 cm⁻¹ region. Monitoring the intensity of the isocyanate peak is a direct way to track the progress of a reaction. For instance, in a urethane (B1682113) formation reaction with an alcohol, the disappearance of the peak at ~2270 cm⁻¹ and the appearance of new peaks corresponding to the urethane linkage (e.g., N-H stretching around 3300 cm⁻¹ and C=O stretching around 1700 cm⁻¹) would signify the consumption of the isocyanate. spectroscopyonline.com
Table 1: Predicted FTIR Characteristic Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Isocyanate (-N=C=O) | Asymmetric Stretch | ~2270 | Strong, Sharp |
| Aliphatic C-H | Stretch | 2850-2960 | Medium-Strong |
| Ether (C-O-C) | Stretch | 1000-1200 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Reaction Progression
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the molecular structure of "this compound." Both ¹H NMR and ¹³C NMR provide a detailed map of the carbon and hydrogen atoms within the molecule.
In the ¹H NMR spectrum, distinct signals are expected for the different sets of protons. The methyl protons (CH₃) of the methoxy (B1213986) group would appear as a singlet furthest upfield. The four sets of methylene (B1212753) protons (-CH₂-) in the ethoxyethane chain would each produce a unique signal, likely triplets, based on their coupling with adjacent methylene groups. The chemical shifts of these protons are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms. For example, the methylene group directly attached to the isocyanate nitrogen will be shifted further downfield compared to the others. researchgate.net
Reaction progression can be monitored by observing the disappearance of the reactant signals and the emergence of new signals corresponding to the product. For example, upon reaction with an alcohol (R-OH) to form a urethane, a new peak for the N-H proton would appear, and the chemical shifts of the methylene protons adjacent to the nitrogen would shift accordingly.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Notation | Expected Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
|---|---|---|---|---|
| CH₃-O- | a | ~3.3 | Singlet (s) | 3H |
| -O-CH₂-CH₂-O- | b | ~3.5 | Triplet (t) | 2H |
| -O-CH₂-CH₂-NCO | c | ~3.6 | Triplet (t) | 2H |
| -CH₂-NCO | d | ~3.4 | Triplet (t) | 2H |
| -O-CH₂-CH₂-O- | e | ~3.7 | Triplet (t) | 2H |
Note: Chemical shifts are estimates and can vary based on solvent and other experimental conditions.
Mass Spectrometry (MS) for Identification of Reaction Intermediates and Products
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk For "this compound," soft ionization techniques like Electrospray Ionization (ESI) would show a prominent peak for the molecular ion, often as an adduct with a proton [M+H]⁺ or sodium [M+Na]⁺.
Harder ionization techniques, such as Electron Impact (EI), cause the molecular ion to fragment in a predictable manner. The fragmentation of ethers is often initiated by cleavage of the C-O or C-C bonds adjacent to the oxygen atom (α-cleavage). youtube.comwikipedia.orgwhitman.edu This leads to the formation of stable carbocations. By analyzing the mass-to-charge ratio (m/z) of these fragments, the original structure can be pieced together. MS is particularly valuable for identifying transient reaction intermediates and characterizing the products formed in reactions involving the isocyanate group.
Chromatographic Methods for Reaction Analysis
Chromatography is essential for separating complex mixtures, allowing for the qualitative and quantitative analysis of individual components. For reactions involving "this compound," both gas and liquid chromatography are frequently employed.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products and Reactants
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it ideal for the analysis of volatile and semi-volatile compounds. This technique can be used to monitor the purity of the starting material, "this compound," and to track its consumption during a reaction. It is also effective for identifying volatile byproducts.
In some cases, the high reactivity of isocyanates necessitates derivatization prior to analysis. diva-portal.orgnih.govmdpi.com This involves reacting the isocyanate with a reagent, such as an amine, to form a more stable and less reactive urea (B33335) derivative that is amenable to GC analysis. diva-portal.orgnih.govresearchgate.net The mass spectrometer then provides definitive identification of the separated components based on their unique fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Species and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing non-volatile or thermally unstable compounds, which are common in reactions involving isocyanates (e.g., polyurethanes, ureas). tandfonline.com Due to the high reactivity of the isocyanate group, direct analysis by HPLC can be challenging. Therefore, a common and reliable approach is to derivatize the isocyanate with a suitable reagent. nih.govrsc.orggoogle.com
Reagents such as 1-(2-methoxyphenyl)piperazine (MOPP) or di-n-butylamine (DBA) react with the isocyanate to form stable urea derivatives. diva-portal.orggoogle.com These derivatives often possess strong chromophores, making them easily detectable by UV-Vis detectors. By separating the reaction mixture on an appropriate HPLC column (typically reversed-phase), the purity of the "this compound" can be assessed, and the formation of non-volatile products can be quantified over time. This provides crucial kinetic and mechanistic data for the reaction under investigation.
Thermal Analysis of Derived Polymeric Materials6.3.1. Differential Scanning Calorimetry (DSC) for Phase Transitions and Curing Behavior6.3.2. Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Pathways6.4. Rheological Studies of Polymer Systems
To generate a scientifically accurate and verifiable article, specific experimental results from studies on polymers synthesized using this compound are required. This would include DSC thermograms to identify glass transition temperatures (Tg) and melting points (Tm), TGA curves to determine decomposition temperatures, and rheological data (e.g., viscosity, storage modulus, loss modulus) to understand the flow and deformation behavior. Without such source material, any discussion would be speculative and would not meet the required standards of scientific accuracy and detail.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT, ab initio methods)
Quantum chemical calculations are powerful tools for elucidating the electronic structure, reactivity, and thermodynamics of molecules. For isocyanates, these methods have been extensively used to study their electronic properties and the mechanisms of their characteristic reactions, particularly the formation of urethanes.
The electronic structure of the isocyanate (-N=C=O) group is key to its reactivity. The carbon atom, situated between two highly electronegative atoms (nitrogen and oxygen), carries a significant positive charge, making it highly electrophilic. nih.gov This electrophilicity is the driving force for nucleophilic attack at this carbon atom. nih.gov
Computational studies on simple isocyanates like methyl isocyanate and phenyl isocyanate using methods such as Density Functional Theory (DFT) and ab initio calculations provide insight into the bonding and charge distribution. The -N=C=O group features two adjacent double bonds. nih.gov The distribution of π-electron density in isocyanates has been calculated using various quantum chemical methods. inlibrary.uz These calculations confirm the high degree of polarization in the N=C=O group.
For 1-isocyanato-2-(2-methoxyethoxy)ethane, the ether chain is not expected to significantly alter the fundamental electronic structure of the isocyanate group itself, but it can influence its conformational preferences and potentially participate in intramolecular interactions. The lone pairs on the ether oxygens can influence the local electronic environment.
Table 1: Calculated Properties of Representative Isocyanates from Computational Studies
| Compound | Method | Calculated Property | Value |
|---|---|---|---|
| Phenyl Isocyanate | G4MP2 | Dipole Moment | 2.78 D |
| Methyl Isocyanate | - | π-electron density distribution | Polarized N=C=O |
The reaction of isocyanates with alcohols to form urethanes is a cornerstone of polyurethane chemistry and has been the subject of numerous computational studies. wikipedia.org These studies have elucidated the reaction mechanism, identifying key transition states and intermediates.
Theoretical calculations have shown that the catalyst-free reaction between an isocyanate and an alcohol can proceed through a concerted mechanism. mdpi.com In this mechanism, the alcohol's oxygen attacks the isocyanate's carbon, while the hydroxyl proton is transferred to the nitrogen atom through a cyclic transition state. mdpi.com The N=C=O group bends in the transition state, which activates the carbon for the formation of the new C-O bond. mdpi.com
Studies have also explored the role of catalysts and the participation of multiple alcohol molecules in the reaction. The inclusion of additional alcohol molecules can lower the activation energy by facilitating proton transfer through a hydrogen-bonded network. kuleuven.beacs.org For instance, the reaction involving methanol clusters has been modeled, showing that the participation of two or three alcohol molecules is kinetically favorable. kuleuven.beacs.org
Table 2: Proposed Steps in the Catalyst-Free Urethane (B1682113) Formation
| Step | Description | Key Structural Features |
|---|---|---|
| 1. Reactant Complex Formation | The isocyanate and alcohol molecules form a complex. | Hydrogen bonding between the alcohol's hydroxyl group and the isocyanate's nitrogen or oxygen. |
| 2. Transition State | A cyclic transition state is formed. | The N=C=O group is bent. The C-O bond is forming, and the O-H bond is breaking, with the proton being transferred to the nitrogen. |
Computational studies have been successful in quantifying the energetics of urethane formation. The activation energy for the uncatalyzed reaction between an isocyanate and an alcohol is relatively high, which is consistent with the experimental observation that the reaction is often slow without a catalyst. nih.govmdpi.com
For the reaction of phenyl isocyanate with butan-1-ol, the activation energy in the presence of acid catalysts was found to be significantly lowered. mdpi.com For example, with trifluoromethanesulfonic acid, the barrier height was reduced by 89.6 kJ/mol compared to the catalyst-free system. mdpi.com Another study on the reaction of phenyl isocyanate with 1-propanol (B7761284) in excess isocyanate proposed a two-step mechanism with a reaction barrier of 62.6 kJ/mol in a THF model. nih.govresearchgate.netnih.gov
The cyclotrimerization of isocyanates to form isocyanurates is another important reaction that has been studied computationally. These reactions are highly exothermic. For the cyclotrimerization of methyl isocyanate, the enthalpy change was estimated to be -66.4 kcal mol⁻¹. rsc.org
Table 3: Calculated Activation Energies for Urethane Formation from Various Studies
| Reactants | Catalyst/Conditions | Computational Method | Calculated Activation Energy (kJ/mol) |
|---|---|---|---|
| Phenyl Isocyanate + Methanol | Catalyst-free | G3MP2BHandHLYP | 120.18 |
| Phenyl Isocyanate + 1-Propanol | Isocyanate excess (in THF) | G4MP2 | 62.6 |
| Phenyl Isocyanate + Butan-1-ol | Trifluoromethanesulfonic acid | G3MP2BHandHLYP | Significantly lower than catalyst-free |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are employed to study the time-dependent behavior of molecules and materials, providing insights into conformational dynamics and macroscopic properties from atomic-level interactions.
The ether chain of this compound, which is structurally related to polyethylene (B3416737) glycol (PEG), is flexible and can adopt various conformations. MD simulations of polyethers and related molecules like ethylene (B1197577) glycol have been performed to understand their conformational preferences in different environments. chemrxiv.orgnih.govbohrium.comacs.orgchemrxiv.org
For ethylene glycol, both ab initio and classical MD simulations have shown that in the liquid state, the central OCCO dihedral angle can be in both gauche and trans conformations, which is in contrast to the gas phase where the gauche form is dominant. acs.org This highlights the significant role of intermolecular hydrogen bonding in the liquid phase in determining the conformational equilibrium. acs.org In aqueous solutions of ethylene glycol, the fraction of gauche conformers increases upon dilution. nih.govchemrxiv.org
MD simulations are a valuable tool for modeling the polymerization of isocyanates and the formation of polyurethane networks. researchgate.netnih.govtue.nlyoutube.com These simulations can provide insights into the evolution of the polymer structure and the resulting material properties.
Reactive force fields and multi-scale modeling approaches have been developed to simulate the cross-linking reactions that occur during polyurethane formation. tue.nl These simulations can track the formation of covalent bonds as isocyanate groups react with polyols, leading to the development of a cross-linked polymer network. Such models can be used to predict properties like the glass transition temperature and mechanical behavior of the final polyurethane material. nih.govkobe-u.ac.jp The simulation of the foaming process in polyurethane production, which involves the reaction of isocyanates with water to produce CO2 gas, has also been successfully implemented. researchgate.netyoutube.com
Solvent Effects on Reactivity and Material Properties
The choice of solvent plays a critical role in dictating the reaction kinetics of isocyanates, including this compound, and consequently influences the properties of the resulting polymeric materials. Computational and theoretical studies, often corroborated by experimental data on model isocyanates, have elucidated the mechanisms through which solvents mediate these reactions.
The reactivity of the isocyanate group is highly sensitive to its chemical environment. Solvents can influence reaction rates through several mechanisms, including stabilization of reactants and transition states, and direct participation in the reaction pathway through solvation. fz-juelich.de The effect of a solvent is often correlated with its polarity and its ability to engage in specific interactions, such as hydrogen bonding.
Generally, the reaction between an isocyanate and a nucleophile, such as an alcohol, is accelerated in polar solvents. researchgate.net This is because polar solvents can stabilize the charge separation that develops in the transition state of the nucleophilic attack on the electrophilic carbon of the isocyanate group. For instance, density functional theory (DFT) calculations on model isocyanate reactions have shown that polar solvents can lower the activation energy barrier of the reaction compared to the gas phase or apolar solvents. acs.org Some studies have revealed that the reaction mechanism itself can change with solvent polarity, shifting from a concerted mechanism in apolar media to a stepwise mechanism involving a zwitterionic intermediate in polar solvents. acs.org
However, the relationship is not always straightforward. Specific solvent-reactant interactions can lead to deviations from this general trend. For example, solvents capable of hydrogen bonding with the alcohol reactant can reduce the alcohol's nucleophilicity by decreasing the availability of its hydroxyl group, potentially slowing the reaction. researchgate.net Conversely, a solvent that acts as a proton shuttle can facilitate the proton transfer step in urethane formation, thereby accelerating the reaction.
Computational models like the Polarizable Continuum Model (PCM) and the Solvent Model Density (SMD) are frequently employed to simulate these solvent effects. acs.orgmdpi.com These models treat the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of solvation energies and their impact on the reaction profile. Such studies help in the rational selection of solvents to control reaction rates and optimize the synthesis of polyurethane materials derived from isocyanates like this compound. The properties of the final material, such as the degree of polymerization, cross-link density, and morphology, are directly linked to the reaction kinetics and are therefore indirectly controlled by the solvent environment.
The following table presents experimental data for the reaction of a model compound, phenyl isocyanate, with an alcohol in various solvents, illustrating the significant impact of the solvent on the reaction rate constant.
| Solvent | Dielectric Constant (ε) | Apparent 2nd Order Rate Constant (k) at 20-25°C (L mol⁻¹ s⁻¹) | Reference Compound |
|---|---|---|---|
| Xylene | 2.3 | 0.00018 | Phenyl Isocyanate + Butanol |
| Toluene (B28343) | 2.4 | 0.00025 | Phenyl Isocyanate + Butanol |
| Dibutyl Ether | 3.1 | 0.00075 | Phenyl Isocyanate + Methanol |
| Diethyl Ether | 4.3 | 0.00108 | Phenyl Isocyanate + Methanol |
| Acetonitrile | 37.5 | 0.00117 | Phenyl Isocyanate + Methanol |
This table is generated based on data for model compounds due to the absence of specific kinetic data for this compound. The rate constants are approximate and serve to illustrate the relative effect of solvents. fz-juelich.denih.gov
Structure-Reactivity Relationship Modeling
Understanding the relationship between the molecular structure of an isocyanate and its reactivity is fundamental for predicting its behavior in polymerization reactions and for designing novel monomers. For this compound, its reactivity is primarily governed by the electronic and steric characteristics of the 2-(2-methoxyethoxy)ethyl group attached to the isocyanate function.
The core of isocyanate reactivity lies in the electrophilic nature of the central carbon atom in the -N=C=O group. semanticscholar.orgwikipedia.org This carbon is positioned between two highly electronegative atoms (nitrogen and oxygen), which withdraw electron density, rendering it susceptible to nucleophilic attack. The substituent attached to the nitrogen atom modulates this electrophilicity. Electron-donating groups decrease the reactivity of the isocyanate by reducing the partial positive charge on the carbon, while electron-withdrawing groups enhance reactivity. nih.gov
In the case of this compound, the substituent is an aliphatic chain containing ether linkages. Aliphatic groups are generally considered to be weakly electron-donating through an inductive effect, which would suggest a moderate reactivity compared to aromatic isocyanates, where the aromatic ring is electron-withdrawing. semanticscholar.orgnih.gov The presence of ether oxygen atoms in the chain can introduce additional electronic effects. While the oxygen atoms are electronegative, their lone pairs can also participate in intramolecular interactions that might influence the conformation of the chain and, consequently, the steric accessibility of the isocyanate group.
Quantitative Structure-Activity Relationship (QSAR) models and Linear Free-Energy Relationships (LFERs), such as the Hammett and Taft equations, are powerful tools for modeling these relationships. viu.calibretexts.orgviu.ca Although the Hammett equation is specifically for aromatic systems, the principles can be extended to aliphatic compounds like this compound using substituent constants like the Taft steric (Es) and polar (σ*) parameters. These models correlate reaction rates or equilibrium constants with parameters that quantify the steric and electronic effects of substituents.
For a series of related aliphatic isocyanates R-NCO, a general Taft-like equation could be formulated:
log(k/k₀) = ρσ + δEs
where:
k is the rate constant for the substituted isocyanate.
k₀ is the rate constant for a reference isocyanate (e.g., methyl isocyanate).
σ* is the polar substituent constant, representing the inductive effect of the group R.
Es is the steric substituent constant.
ρ* and δ are reaction constants that indicate the sensitivity of the reaction to polar and steric effects, respectively.
Computational chemistry provides a direct way to model structure-reactivity relationships. researchgate.netnih.gov Methods like Density Functional Theory (DFT) can be used to calculate electronic structure parameters, such as the partial charge on the isocyanate carbon and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov A lower LUMO energy and a higher positive charge on the carbon atom generally correlate with increased reactivity towards nucleophiles. nih.gov These calculated descriptors can then be used to build predictive QSAR models for a series of isocyanates.
The following conceptual table illustrates how different structural features and their associated parameters are expected to influence the reactivity of an isocyanate.
| Substituent (R in R-NCO) | Substituent Type | Expected Electronic Effect | Taft Polar Constant (σ*) (Illustrative) | Predicted Effect on Reactivity |
|---|---|---|---|---|
| -CH₃ | Alkyl (Electron Donating) | Decrease | 0.00 | Baseline |
| -CH₂CH₃ | Alkyl (Electron Donating) | Decrease | -0.10 | Slightly Decreased |
| -CH₂CH₂OCH₃ | Alkyl with Ether (Inductive Withdrawal) | Increase | +0.19 | Increased |
| -C₆H₅ | Aromatic (Electron Withdrawing) | Strongly Increase | +0.60 | Significantly Increased |
| -CH₂Cl | Alkyl with Halogen (Electron Withdrawing) | Strongly Increase | +1.05 | Significantly Increased |
This table is illustrative and uses Taft constants for related fragments to predict qualitative trends in reactivity. Specific experimental or computational modeling for this compound would be required for precise quantitative assessment.
Future Research Directions and Emerging Trends
Development of More Sustainable and Atom-Economical Synthetic Routes
The industrial synthesis of isocyanates has traditionally relied on the phosgene (B1210022) process, which involves highly toxic phosgene and corrosive hydrogen chloride byproducts. researchgate.net Modern chemical research is increasingly focused on developing safer, more sustainable, and atom-economical alternatives. A significant future direction for 1-Isocyanato-2-(2-methoxyethoxy)ethane involves adapting these green methodologies for its production.
Key research trends include:
Phosgene-Free Synthesis: The development of processes that avoid hazardous reagents like phosgene is a critical goal for sustainable chemistry. rsc.org One promising avenue is the thermal decomposition of N-substituted carbamates, which can be synthesized from amines, carbon dioxide, and alcohols. researchgate.net For this compound, this would involve the synthesis and subsequent cleavage of a suitable carbamate (B1207046) precursor derived from 2-(2-methoxyethoxy)ethanamine (B1677425).
Catalytic Carbonylation: Reductive carbonylation of corresponding nitro compounds or oxidative carbonylation of amines using carbon monoxide as a C1 source represents a more atom-economical approach. universiteitleiden.nl Research into efficient catalytic systems, often based on palladium or other transition metals, could lead to a direct, high-yield synthesis of this compound with fewer toxic intermediates. wikipedia.org
Rearrangement Reactions: Classic reactions like the Curtius, Hofmann, and Lossen rearrangements provide laboratory-scale pathways to isocyanates from carboxylic acids or their derivatives. wikipedia.orgnih.gov While traditionally used in fine chemical synthesis, ongoing research aims to improve their scalability and reduce waste, potentially offering a viable route for specialized isocyanates. The Curtius rearrangement, for example, proceeds from an acyl azide (B81097) to an isocyanate and could be adapted for this purpose. nih.gov
Exploration of New Polymeric Materials with Tunable and Advanced Properties
The primary application for isocyanates lies in the production of polyurethanes. mdpi.com The unique molecular structure of this compound offers exciting possibilities for creating novel polymers with tailored properties that are not readily accessible with conventional isocyanates.
Enhanced Flexibility and Hydrophilicity: The ether linkages in the side chain are expected to impart significant flexibility to the polymer backbone. This could be leveraged to create soft and elastomeric polyurethanes. Furthermore, the oxygen atoms can participate in hydrogen bonding with water, suggesting that polymers derived from this monomer will exhibit increased hydrophilicity, leading to materials with high water absorption capacity, such as hydrogels. mdpi.com
Biocompatible and Bio-inspired Materials: The poly(ethylene glycol) (PEG)-like structure of the methoxyethoxy side chain is well-known for its protein-repellent and biocompatible properties. This opens the door to designing polyurethanes for biomedical applications, including medical device coatings, drug delivery vehicles, and tissue engineering scaffolds.
Tunable Thermo-responsive Behavior: Poly(2-(methoxyethoxy)ethyl methacrylate) (PDMEEMA), a polymer with a similar side chain, exhibits a Lower Critical Solution Temperature (LCST), meaning its solubility in water changes at a specific temperature. nih.gov It is conceivable that polyurethanes incorporating this compound could be designed to have similar thermo-responsive properties, making them suitable for "smart" materials that respond to environmental stimuli.
Table 1: Predicted Property Comparison of Polyurethanes
| Property | Polyurethane from a Standard Aliphatic Isocyanate (e.g., HDI) | Predicted Properties for Polyurethane from this compound | Rationale for Prediction |
|---|---|---|---|
| Flexibility | Moderate to High (depending on polyol) | High to Very High | Flexible ether linkages in the side chain reduce chain rigidity. |
| Hydrophilicity | Low | Moderate to High | Ether oxygen atoms can form hydrogen bonds with water. |
| Biocompatibility | Generally Low (unmodified) | Potentially High | The PEG-like side chain structure is known to reduce protein adsorption. |
| Solvent Resistance (to nonpolar solvents) | Good | Moderate | Increased polarity and hydrophilicity may reduce resistance to nonpolar organic solvents. |
Advanced Mechanistic Insights through in situ Spectroscopy and Time-Resolved Techniques
A deep understanding of reaction kinetics and mechanisms is fundamental to controlling polymerization and achieving desired material properties. The application of advanced analytical techniques to the study of reactions involving this compound is a critical area for future research.
In situ Fourier Transform Infrared (FTIR) Spectroscopy: This is a powerful tool for monitoring isocyanate reactions in real time. researchgate.netmt.com By tracking the characteristic absorbance of the isocyanate group (N=C=O) around 2270 cm⁻¹, researchers can precisely measure the rate of reaction under various conditions (e.g., different temperatures, catalysts, or co-reactants). researchgate.net This allows for the quantitative determination of reaction kinetics, activation energies, and the influence of the methoxyethoxy side chain on the isocyanate's reactivity. researchgate.netresearchgate.net
Time-Resolved Spectroscopy: Techniques like stopped-flow spectroscopy can provide insights into the very early stages of polymerization, including the formation of transient intermediates. mt.com Understanding these initial steps is crucial for controlling the final polymer architecture.
Sum Frequency Generation (SFG) Vibrational Spectroscopy: For applications involving interfaces, such as coatings and adhesives, SFG is a uniquely powerful tool. It can selectively probe the molecular structure at a buried interface, providing direct evidence of chemical reactions, such as the consumption of isocyanate groups at a primer-polyurethane interface. acs.org This could be used to study the adhesion mechanism of polymers made from this compound on various substrates.
These advanced methods will enable a shift from a trial-and-error approach to a more rational, mechanism-based design of polymerization processes.
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry and Materials Design
The complexity of polymer science presents a significant opportunity for the application of machine learning (ML) and artificial intelligence (AI). These tools can analyze vast datasets to identify hidden correlations between chemical structures, processing conditions, and final material properties, accelerating the pace of discovery. adhesivesmag.com
Predictive Modeling: By training ML algorithms on datasets of polyurethane formulations, it is possible to build models that predict the properties (e.g., tensile strength, hardness, glass transition temperature) of new polymers. amaplast.orgfrontiersin.org For this compound, a model could be developed to predict how varying the polyol, chain extender, or catalyst will affect the final properties of the polyurethane, saving significant experimental time and resources. rsc.orgrsc.org
Inverse Design: A more advanced application is inverse design, where the desired material properties are specified as inputs, and the AI model predicts the optimal chemical formulation and processing parameters to achieve them. github.iooup.com This approach could be used to design a polymer based on this compound with a specific combination of flexibility, hydrophilicity, and thermal response.
Accelerated Discovery: AI can be used to screen virtual libraries of potential co-monomers to react with this compound, identifying promising candidates for novel materials with advanced properties. gcande.org This computational pre-screening focuses experimental efforts on the most promising candidates. sciencedaily.com Specialty chemical companies are already using AI to reduce development times for new polyurethane systems, a strategy directly applicable here. amaplast.orgturkchem.net
Table 2: Conceptual Machine Learning Model for Polymer Design
| Model Component | Description | Example for this compound System |
|---|---|---|
| Input Features | Variables describing the formulation and processing. | Monomer structure (this compound), Polyol type and molecular weight, NCO:OH ratio, Catalyst type and concentration, Curing temperature. |
| Machine Learning Algorithm | The predictive engine (e.g., Random Forest, Gradient Boosting, Neural Network). | A hierarchical machine learning (HML) model could be used to handle small, complex experimental datasets effectively. frontiersin.org |
| Output Predictions | The target material properties to be predicted. | Tensile Strength, Elongation at Break, Glass Transition Temperature (Tg), Water Swelling Ratio, Oxygen Permeability. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Isocyanato-2-(2-methoxyethoxy)ethane, and how do reaction conditions influence yield?
- The compound can be synthesized via halide exchange reactions. For example, 1-bromo-2-[2-(2-methoxyethoxy)ethoxy]ethane (a precursor) is prepared using an Appel reaction with tetrabromomethane and triphenylphosphane, followed by substitution with sodium iodide in acetone under reflux (48 hours) . Distillation at 160°C (37 mbar) is critical for purification. Yield optimization requires strict control of reaction time, temperature, and stoichiometric ratios of reagents. Alternative routes (e.g., using isocyanate precursors) may require anhydrous conditions to avoid hydrolysis.
Q. What spectroscopic methods are most effective for characterizing this compound?
- NMR : Use H and C NMR to confirm the ether and isocyanate functional groups. The methoxy (-OCH) and ethoxy (-OCHCH) protons appear as distinct singlets and triplets, respectively, in H NMR .
- IR Spectroscopy : A strong absorbance near 2270 cm confirms the isocyanate (-NCO) group . Ether linkages (C-O-C) show peaks at 1100–1250 cm.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M]) at m/z 175.12 (calculated for CHNO) .
Q. How should researchers handle this compound to mitigate toxicity risks?
- Toxicity screening in rats indicates reproductive/developmental risks at high doses . Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation and skin contact. Store in airtight containers away from moisture (isocyanates hydrolyze to amines, which may form carcinogenic nitrosamines) .
Advanced Research Questions
Q. How can conflicting data on reaction by-products be resolved when synthesizing this compound?
- Contradictions in by-product profiles (e.g., diethyleneglycol impurities) often arise from incomplete distillation or side reactions during halide substitution. Analytical techniques like HPLC-MS or GC-MS can identify low-abundance impurities. For example, residual triphenylphosphane oxide (from Appel reactions) can be detected via P NMR . Adjusting reaction stoichiometry (e.g., excess NaI) or using phase-transfer catalysts may suppress by-products.
Q. What strategies optimize the compound’s stability in solvent-based applications?
- Stability studies show that 1-isocyanato derivatives degrade in protic solvents (e.g., water, alcohols). Use anhydrous aprotic solvents (e.g., THF, DMF) and store under inert gas (N/Ar). Adding stabilizers like molecular sieves or inhibitors (e.g., benzoyl chloride) can extend shelf life . Monitor degradation via FTIR to track -NCO loss over time.
Q. How do electronic effects of the methoxyethoxy group influence reactivity in nucleophilic additions?
- The electron-donating methoxyethoxy group decreases electrophilicity of the isocyanate carbon, slowing reactions with weak nucleophiles (e.g., amines). Kinetic studies using stopped-flow UV-Vis or NMR titration reveal rate constants. Computational modeling (DFT) can predict substituent effects on transition states .
Q. What are the implications of conflicting toxicity data between rodent studies and in vitro models?
- Rat studies report developmental toxicity at 500 mg/kg/day , whereas in vitro assays (e.g., zebrafish embryos) may show lower thresholds. This discrepancy could arise from metabolic differences (e.g., cytochrome P450 activity). Use interspecies extrapolation models (e.g., physiologically based pharmacokinetic modeling) to reconcile data. Always prioritize in vivo data for safety protocols .
Methodological Notes
- Purity Assessment : Use Karl Fischer titration to quantify water content (critical for isocyanate stability) .
- Reaction Monitoring : Employ in situ FTIR to track -NCO consumption during syntheses .
- Toxicity Mitigation : Implement Ames tests for mutagenicity screening if modifying the compound’s structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
